molecular formula C15H19NO3 B3049128 tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate CAS No. 1951439-73-8

tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate

Cat. No.: B3049128
CAS No.: 1951439-73-8
M. Wt: 261.32
InChI Key: PYFQCXADTGZNLP-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate: is an organic compound with the molecular formula C15H19NO3. It is a solid substance that is often used in various chemical reactions and research applications. The compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclopropyl ring, which is further substituted with a 4-formylphenyl group.

Scientific Research Applications

Chemistry: tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, the compound is used to study the interactions of carbamate derivatives with enzymes and other biological molecules. It serves as a model compound for understanding the behavior of carbamates in biological systems.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymerization processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative that contains a 4-formylphenyl group. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels. The compound is then stored under inert atmosphere conditions at low temperatures to maintain its stability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate can undergo oxidation reactions to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The cyclopropyl ring and formyl group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • tert-Butyl N-(4-formylbenzyl)carbamate
  • tert-Butyl N-(4-formylphenyl)methylcarbamate

Comparison: tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature differentiates it from other similar compounds, such as tert-Butyl N-(4-formylbenzyl)carbamate, which lacks the cyclopropyl ring and has different reactivity and binding characteristics.

Properties

IUPAC Name

tert-butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-14(2,3)19-13(18)16-15(8-9-15)12-6-4-11(10-17)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFQCXADTGZNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145358
Record name Carbamic acid, N-[1-(4-formylphenyl)cyclopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-73-8
Record name Carbamic acid, N-[1-(4-formylphenyl)cyclopropyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(4-formylphenyl)cyclopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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